![molecular formula C27H26ClN7O B2800962 3-{3-[4-(5-Chloro-2-methylphenyl)piperazin-1-yl]-3-oxopropyl}-9-phenylpyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazine CAS No. 1111316-30-3](/img/no-structure.png)

3-{3-[4-(5-Chloro-2-methylphenyl)piperazin-1-yl]-3-oxopropyl}-9-phenylpyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

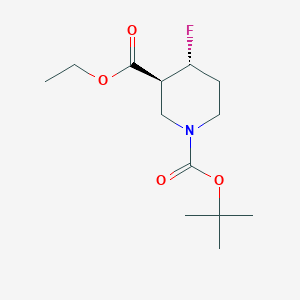

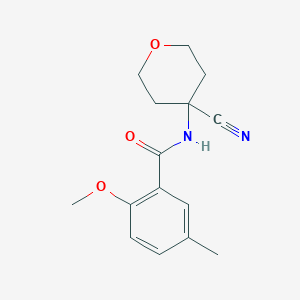

The compound is a complex organic molecule that contains several functional groups and rings, including a piperazine ring and pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazine moiety. Piperazine rings are common in pharmaceuticals and can modulate the pharmacokinetic properties of a drug . Pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazine is a fused ring system that is part of the larger class of compounds known as polycyclic aromatic hydrocarbons (PAHs).

Molecular Structure Analysis

The InChI code for a similar compound, 3-[4-(5-chloro-2-methylphenyl)piperazin-1-yl]-3-oxopropanenitrile, is 1S/C14H16ClN3O/c1-11-2-3-12(15)10-13(11)17-6-8-18(9-7-17)14(19)4-5-16/h2-3,10H,4,6-9H2,1H3 . This can be used to generate a 3D structure of the molecule.Physical and Chemical Properties Analysis

The molecular weight of a similar compound, 3-[4-(5-chloro-2-methylphenyl)piperazin-1-yl]-3-oxopropanenitrile, is 277.75 . Other physical and chemical properties would need to be determined experimentally.Scientific Research Applications

Anti-diabetic Drug Development

A family of triazolo-pyridazine-6-yl-substituted piperazines was synthesized and evaluated for Dipeptidyl peptidase-4 (DPP-4) inhibition potentials to develop them as anti-diabetic medications. These compounds showed strong inhibition potential and excellent antioxidant and insulinotropic activity, making them promising candidates for anti-diabetic drug development (Bindu, Vijayalakshmi, & Manikandan, 2019).

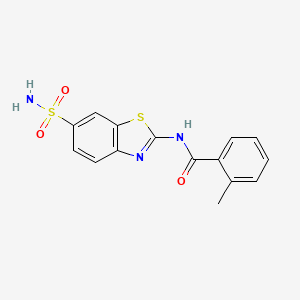

Antimicrobial Activity

Piperazine and triazolo-pyrazine derivatives were synthesized and exhibited significant antimicrobial activity against bacterial and fungal strains. These compounds, through molecular docking studies, showed promise in developing more potent antimicrobials (Patil et al., 2021).

Anticancer Potential

3-aryl-6-(N-methylpiperazin)-1,2,4-triazolo[3,4-a]phthalazines were synthesized and displayed significant in vitro anticancer evaluation against selected human cancer cells. One compound, in particular, was identified as a promising anticancer agent with significant biological responses and low relative toxicities, acting as a K+ channel inhibitor in cancer models (Romero et al., 2020).

Bacterial Biofilm and MurB Inhibitors

Bis(pyrazole-benzofuran) hybrids possessing a piperazine linker were synthesized, showing potent bacterial biofilm and MurB enzyme inhibitory activities. These compounds, especially one specific derivative, outperformed reference antibiotics in biofilm inhibition activities against E. coli, S. aureus, and S. mutans strains (Mekky & Sanad, 2020).

Mechanism of Action

Properties

| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound involves the reaction of 5-chloro-2-methylphenylpiperazine with 3-oxopropyl-9-phenylpyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazine in the presence of a suitable reagent to form the desired product.", "Starting Materials": [ "5-chloro-2-methylphenylpiperazine", "3-oxopropyl-9-phenylpyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazine" ], "Reaction": [ "To a solution of 5-chloro-2-methylphenylpiperazine in a suitable solvent, add 3-oxopropyl-9-phenylpyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazine.", "Add a suitable reagent to the reaction mixture and stir at a suitable temperature for a suitable time.", "Isolate the product by suitable means and purify by suitable methods." ] } | |

CAS No. |

1111316-30-3 |

Molecular Formula |

C27H26ClN7O |

Molecular Weight |

500 |

IUPAC Name |

1-[4-(5-chloro-2-methylphenyl)piperazin-1-yl]-3-(11-phenyl-3,4,6,9,10-pentazatricyclo[7.3.0.02,6]dodeca-1(12),2,4,7,10-pentaen-5-yl)propan-1-one |

InChI |

InChI=1S/C27H26ClN7O/c1-19-7-8-21(28)17-23(19)32-11-13-33(14-12-32)26(36)10-9-25-29-30-27-24-18-22(20-5-3-2-4-6-20)31-35(24)16-15-34(25)27/h2-8,15-18H,9-14H2,1H3 |

InChI Key |

SWHUYAOFLXGADB-UHFFFAOYSA-N |

SMILES |

CC1=C(C=C(C=C1)Cl)N2CCN(CC2)C(=O)CCC3=NN=C4N3C=CN5C4=CC(=N5)C6=CC=CC=C6 |

solubility |

not available |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Ethyl 7-amino-2-methyl-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B2800880.png)

![8-[(4-benzylpiperazin-1-yl)methyl]-7-(2-ethoxyethyl)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B2800881.png)

![3-methoxy-N-{1-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}benzamide](/img/structure/B2800884.png)

![1-(4-{4-[7-(4-METHOXYPHENYL)-5-PHENYL-7H-PYRROLO[2,3-D]PYRIMIDIN-4-YL]PIPERAZIN-1-YL}PHENYL)ETHAN-1-ONE](/img/structure/B2800891.png)

![(E)-N-(1,3,6-trimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)but-2-enamide](/img/structure/B2800892.png)

![1-(4-Nitrobenzyl)-2-oxo-6-[3-(trifluoromethyl)phenyl]-1,2-dihydro-3-pyridinecarbonitrile](/img/structure/B2800894.png)

![Methyl 4-methylbicyclo[2.2.2]octane-1-carboxylate](/img/structure/B2800895.png)

![ethyl 2-[6-(3-methoxy-1-methylpyrazole-4-carbonyl)imino-[1,3]dioxolo[4,5-f][1,3]benzothiazol-7-yl]acetate](/img/structure/B2800896.png)